Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound . It belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis
The molecular formula of this compound is C13H13N3O3 . The InChI code for this compound is 1S/C12H11N3O2/c1-3-17-12(16)10-7-15-5-4-8(2)9(6-13)11(15)14-10 .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Scientific Research Applications
Synthesis and Pharmaceutical Potential
- Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate has been utilized in the synthesis of various heterocyclic compounds, particularly those with potential pharmaceutical applications. For instance, a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized using 2-aminopyridines and ethyl 2-chloroacetoacetate, demonstrating significant antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
Contribution to Medicinal Chemistry
- The compound has contributed to the development of various medicinal chemistry derivatives. For example, research involving the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different cyanoacrylate derivatives led to the formation of ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate, showcasing its versatility in creating new chemical entities with potential biological activities (Mohamed, 2014).
Mechanism of Action
Properties
IUPAC Name |
ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-4-19-13(17)11-8(2)15-12-9(7-14)10(18-3)5-6-16(11)12/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOFODVJAKPPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2C#N)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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